molecular formula C28H44O3 B1241873 24,25-dihydroxyvitamin D2

24,25-dihydroxyvitamin D2

Cat. No.: B1241873
M. Wt: 428.6 g/mol
InChI Key: BPEQZNMKGFTMQE-LXHCYJFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

24,25-Dihydroxyvitamin D2 is a key dihydroxylated metabolite in the vitamin D pathway, specifically formed from 25-hydroxyvitamin D2 (ergocalciferol) . This reaction is primarily catalyzed by the enzyme CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase), which initiates the catabolic process for both 25-hydroxyvitamin D and the active hormonal form, 1,25-dihydroxyvitamin D . Historically considered an inactive metabolite destined for excretion, recent research has revived interest in this compound, establishing it as a critical biomarker for clinical and investigative applications . The primary research value of this compound lies in its role as a direct indicator of CYP24A1 enzyme activity. The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D in serum is a crucial clinical tool for estimating in vivo CYP24A1 function . This ratio is particularly useful for screening patients with symptoms of parathyroid hormone-independent hypercalcemia or hypercalciuria for inactivating mutations in the CYP24A1 gene . Furthermore, measuring 24,25-dihydroxyvitamin D is valuable for studying altered vitamin D catabolism in disease states, most notably in chronic kidney disease (CKD), where its serum concentration significantly trends lower with declining kidney function . This compound is presented for research use only and is essential for studies focusing on vitamin D metabolism, catabolic disorders, and the development of analytical methods such as LC-MS/MS for vitamin D metabolite profiling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H44O3

Molecular Weight

428.6 g/mol

IUPAC Name

(E,3R,6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol

InChI

InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11-/t20-,23+,24-,25+,27-,28-/m1/s1

InChI Key

BPEQZNMKGFTMQE-LXHCYJFYSA-N

Isomeric SMILES

C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C

Canonical SMILES

CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C

Synonyms

24,25-dihydroxyergocalciferol
24,25-dihydroxyvitamin D2
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24S)-isomer
24,25-dihydroxyvitamin D2, (3beta,5Z,7E,22E,24xi)-isome

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 24,25 Dihydroxyvitamin D2

Precursor Substrates and Initial Hydroxylations in Vitamin D2 Metabolism

The journey to 24,25-dihydroxyvitamin D2 begins with its precursor, vitamin D2 (ergocalciferol). Vitamin D2 is primarily derived from dietary sources, specifically from the ultraviolet irradiation of ergosterol (B1671047) found in plants and fungi. frontiersin.org Once ingested, vitamin D2 is absorbed and transported to the liver.

In the liver, the initial and critical step of hydroxylation occurs. The enzyme vitamin D 25-hydroxylase , primarily the cytochrome P450 enzyme CYP2R1 , adds a hydroxyl group at the 25th carbon position of the vitamin D2 molecule. frontiersin.orgcreative-diagnostics.com This reaction converts vitamin D2 into 25-hydroxyvitamin D2 (25(OH)D2) , the major circulating form of vitamin D2 and the primary substrate for subsequent metabolic conversions. creative-diagnostics.com

Enzymatic Conversion to this compound

The formation of this compound from 25-hydroxyvitamin D2 is a key step in the catabolic pathway of vitamin D2. This conversion is catalyzed by a specific mitochondrial enzyme.

Specificity and Activity of Cytochrome P450 24-Hydroxylase (CYP24A1) Towards Vitamin D2 Substrates

The enzyme responsible for the synthesis of this compound is the 25-hydroxyvitamin D-24-hydroxylase , a cytochrome P450 enzyme encoded by the CYP24A1 gene. creative-diagnostics.comoup.com This enzyme exhibits activity towards both 25(OH)D2 and its more active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2). nih.gov

CYP24A1 introduces a hydroxyl group at the C24 position of the 25(OH)D2 side chain, resulting in the formation of This compound . nih.gov Research indicates that the initial hydroxylation by human CYP24A1 on vitamin D2 metabolites occurs at the C24R position. nih.gov Studies comparing the metabolism of vitamin D2 and D3 have shown that the catalytic efficiency (kcat/Km) of human CYP24A1 for the initial hydroxylation of 25(OH)D2 is similar to that for 25-hydroxyvitamin D3 (25(OH)D3). nih.govresearchgate.net This suggests that at low substrate concentrations, the inactivation rates of both forms are comparable. nih.govresearchgate.net

Interestingly, there are notable species-specific differences in the metabolism of vitamin D2 by CYP24A1. For instance, human CYP24A1 produces a more extensive array of metabolites from 1,25(OH)2D2 compared to rat CYP24A1, highlighting variations in enzyme activity across species. nih.gov

Interplay with 1α-Hydroxylase (CYP27B1) in Metabolic Flux

The metabolic fate of 25(OH)D2 is a critical juncture, influenced by the interplay between two key enzymes: CYP24A1 and 1α-hydroxylase (CYP27B1) . While CYP24A1 directs 25(OH)D2 towards the formation of this compound and subsequent catabolism, CYP27B1, primarily in the kidneys, hydroxylates 25(OH)D2 at the 1α-position to produce the biologically active hormone 1,25-dihydroxyvitamin D2 (1,25(OH)2D2) . creative-diagnostics.comoup.com

Subsequent Catabolism and Inactivation Pathways of this compound

The formation of this compound is generally considered the initial step in a multi-step catabolic pathway designed to inactivate and facilitate the excretion of vitamin D metabolites. researchgate.nethmdb.ca Following its formation, this compound can undergo further oxidation.

Human CYP24A1 can further hydroxylate this compound at other positions, such as C26 or C28. nih.gov Another significant catabolic step involves the cleavage of the side chain between C24 and C25, leading to the formation of 24-oxo-25,26,27-trinor derivatives. nih.gov These subsequent enzymatic modifications ultimately lead to the production of water-soluble compounds that can be more easily excreted from the body. researchgate.net

Molecular Regulation of this compound Synthesis and Degradation

The synthesis and degradation of this compound are under strict molecular control, primarily through the regulation of the CYP24A1 enzyme. The expression of the CYP24A1 gene is a key regulatory point in vitamin D metabolism. oup.com

Several factors influence the expression of CYP24A1:

1,25-Dihydroxyvitamin D : The active form of vitamin D, 1,25(OH)2D, is a potent inducer of CYP24A1 expression. oup.comhmdb.ca This creates a negative feedback loop where high levels of the active hormone stimulate the production of the enzyme responsible for its own catabolism, as well as the catabolism of its precursor, 25(OH)D. researchgate.net This induction occurs in various target tissues that possess the vitamin D receptor (VDR). oup.comresearchgate.net

Parathyroid Hormone (PTH) : PTH plays a crucial role in regulating vitamin D metabolism, and its effect on CYP24A1 expression is tissue-specific. In the kidney, the primary site of 1,25(OH)2D production, PTH suppresses the expression of CYP24A1. oup.comnih.gov This action promotes the synthesis of the active hormone by minimizing its concurrent breakdown. oup.com Conversely, in other tissues like bone, PTH can act synergistically with 1,25(OH)2D to increase the expression of CYP24A1. oup.comhmdb.ca

Fibroblast Growth Factor-23 (FGF-23) : This hormone, primarily secreted by bone cells, is another important regulator of vitamin D metabolism. FGF-23 induces the expression of CYP24A1 in the kidney. nih.govmedscape.com This action, coupled with its inhibitory effect on CYP27B1, leads to a decrease in the production of 1,25(OH)2D and an increase in the catabolism of vitamin D metabolites.

This intricate regulatory network ensures that the levels of active vitamin D are maintained within a narrow physiological range, thereby preserving mineral homeostasis. The production of this compound is a key component of this homeostatic control, serving as a marker and a mechanism for the catabolism of vitamin D2.

EnzymeGeneFunction in Vitamin D2 Metabolism
Vitamin D 25-hydroxylase (CYP2R1) CYP2R1Catalyzes the conversion of Vitamin D2 to 25-hydroxyvitamin D2 in the liver. frontiersin.orgcreative-diagnostics.com
25-hydroxyvitamin D-24-hydroxylase (CYP24A1) CYP24A1Catalyzes the conversion of 25-hydroxyvitamin D2 to this compound. creative-diagnostics.comoup.com
1α-hydroxylase (CYP27B1) CYP27B1Catalyzes the conversion of 25-hydroxyvitamin D2 to the active hormone 1,25-dihydroxyvitamin D2. creative-diagnostics.comoup.com
RegulatorEffect on CYP24A1 ExpressionPrimary Site of Action
1,25-Dihydroxyvitamin D InductionVarious target tissues possessing the Vitamin D Receptor. oup.comresearchgate.net
Parathyroid Hormone (PTH) SuppressionKidney. oup.comnih.gov
Parathyroid Hormone (PTH) & 1,25(OH)2D Synergistic InductionBone. oup.comhmdb.ca
Fibroblast Growth Factor-23 (FGF-23) InductionKidney. nih.govmedscape.com

Biological Roles and Proposed Mechanisms of Action of 24,25 Dihydroxyvitamin D2

General Status of 24,25-Dihydroxyvitamin D2 as a Metabolic Product in Research

This compound is a significant metabolite in the vitamin D endocrine system. It is produced from its precursor, 25-hydroxyvitamin D (25(OH)D), through the action of the enzyme CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase. mayocliniclabs.comviamedica.pl This enzymatic conversion is a key step in the catabolism of vitamin D metabolites. viamedica.plmdpi.com

Historically, 24,25-dihydroxyvitamin D has been viewed as an inactive breakdown product of vitamin D metabolism. oup.com However, emerging evidence suggests it may have specific biological roles. nih.govoup.com For instance, it has been proposed to play a part in bone health, particularly in fracture repair. viamedica.ploup.com

The ratio of 25-hydroxyvitamin D to 24,25-dihydroxyvitamin D is being explored as a potential marker for assessing vitamin D status and metabolism. mayocliniclabs.comnih.govoup.com This ratio can provide insights into the activity of the CYP24A1 enzyme. mayocliniclabs.com In conditions like chronic kidney disease, the metabolism of vitamin D is altered, leading to reduced levels of 24,25-dihydroxyvitamin D. nih.govmdpi.com This suggests that monitoring this metabolite could offer additional information about a patient's vitamin D status beyond just measuring 25(OH)D. myadlm.org

Molecular Interactions and Receptor Binding Characteristics

The biological actions of vitamin D metabolites are primarily mediated through their binding to the vitamin D receptor (VDR), a nuclear transcription factor. nih.govnih.gov The most active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), binds to the VDR with high affinity. mdpi.comfrontiersin.org

In contrast, this compound exhibits a significantly lower binding affinity for the VDR compared to 1,25(OH)2D. frontiersin.org This lower affinity is a key reason why it has traditionally been considered a less active or inactive metabolite. oup.com

While its affinity is lower, some studies suggest that at supra-physiological concentrations, this compound may still be able to activate the VDR and modulate gene expression. frontiersin.orgnih.govresearchgate.net The affinity of various vitamin D metabolites for the VDR is a critical determinant of their biological potency. semanticscholar.org

Table 1: Relative Binding Affinity of Vitamin D Metabolites for the Vitamin D Receptor (VDR)

MetaboliteRelative Binding Affinity for VDR
1,25-dihydroxyvitamin D3High
25-hydroxyvitamin D3Low (100- to 1,000-fold lower than 1,25(OH)2D3) frontiersin.org
This compoundSignificantly lower than 1,25(OH)2D3

In addition to the classical VDR-mediated genomic pathway, there is growing evidence for non-genomic actions of vitamin D metabolites that are initiated at the cell membrane. nih.govresearchgate.netmdpi.com These rapid responses involve the activation of intracellular signaling cascades. researchgate.netmdpi.comnih.gov

Research suggests that 24,25-dihydroxyvitamin D may exert some of its effects through these non-VDR mediated pathways. nih.govnih.gov A specific membrane-associated receptor, Fam57B2, has been identified that binds 24,25(OH)2D and is implicated in its role in fracture repair. oup.com

Furthermore, studies on different cell types, such as chondrocytes, have shown that 24,25-dihydroxyvitamin D can activate protein kinase C (PKC) through mechanisms distinct from those used by 1,25(OH)2D. nih.gov For example, in certain chondrocyte populations, 24,25(OH)2D3 was found to increase PKC activity by activating phospholipase D. nih.gov These findings point towards the existence of specific signaling pathways for 24,25-dihydroxyvitamin D that are independent of the nuclear VDR. viamedica.pl

Cellular and Subcellular Effects of this compound

The active form of vitamin D, 1,25(OH)2D, is known to regulate cell proliferation and differentiation in various cell types. nih.govresearchgate.netoup.com It generally inhibits proliferation and promotes differentiation. frontiersin.org

Studies investigating the effects of this compound have shown that it can also influence these cellular processes, although its potency is generally lower than that of 1,25(OH)2D. For instance, in human leukemia cells (HL-60), an analog of 1,24-dihydroxyvitamin D2 was shown to inhibit proliferation and induce differentiation into monocyte-macrophage-like cells, similar to the effects of 1,25(OH)2D3. researchgate.net

The antiproliferative effects of vitamin D analogs are often associated with cell cycle arrest. oup.com For example, some vitamin D analogs have been shown to arrest cells in the G0/G1 or G2/M phases of the cell cycle. oup.com The influence on proliferation and differentiation appears to be cell-type specific. nih.gov

Table 2: Effects of Vitamin D Metabolites on Cellular Processes in In Vitro Models

Cellular ProcessEffect of 1,25(OH)2DEffect of 24,25(OH)2D2 (or its analogs)
ProliferationInhibitsInhibits (less potent than 1,25(OH)2D) researchgate.net
DifferentiationPromotesPromotes (less potent than 1,25(OH)2D) researchgate.net

The genomic actions of vitamin D metabolites involve the regulation of gene transcription. mdpi.comcreative-diagnostics.com The VDR, upon binding its ligand, forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called vitamin D response elements (VDREs) in the promoter regions of target genes. mdpi.comnih.govresearchgate.net This interaction modulates the expression of hundreds of genes. mdpi.comfrontiersin.org

While this compound has a lower affinity for the VDR, studies using supra-physiological concentrations have shown that it can still modulate the expression of VDR target genes in a manner comparable to 1,25(OH)2D3 in certain cell types like peripheral blood mononuclear cells. frontiersin.orgnih.govresearchgate.net

Beyond the direct regulation of gene expression via the VDR, vitamin D metabolites can also activate various intracellular signaling cascades. researchgate.netmdpi.comnih.gov These non-genomic pathways can be activated rapidly and involve second messengers like calcium and the activation of protein kinases such as PKC and mitogen-activated protein kinases (MAPKs). mdpi.comnih.gov

Specifically for 24,25-dihydroxyvitamin D, research has indicated its ability to activate phospholipase D-dependent PKC signaling in certain chondrocyte populations. nih.gov This leads to a cascade of phosphorylation events, ultimately affecting cellular responses. nih.gov Some vitamin D analogs have also been shown to modulate the expression of genes involved in cell cycle control, such as p21 and p27, and tumor suppressor genes like PTEN. oup.com Furthermore, the NF-κB signaling pathway, which is crucial in inflammation, can be inhibited by some vitamin D analogs. researchgate.net

Comparative Analysis of Biological Activities with Other Dihydroxylated Vitamin D Metabolites (e.g., 1,25-Dihydroxyvitamin D2, 1,25-Dihydroxyvitamin D3)

The biological activity of any vitamin D metabolite is largely determined by its ability to bind to the vitamin D receptor (VDR) and its metabolic clearance rate. Comparative studies have provided a framework for understanding the potential activity of 24,25(OH)₂D₂ by examining its more studied counterparts.

Research demonstrates that 1,25-dihydroxyvitamin D2 (1,25(OH)₂D₂) and 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) exhibit virtually identical affinities for the VDR across various tissues, including intestine, thymus, and kidney cells. nih.gov Their subsequent biological activities and in vivo kinetics are also considered largely equivalent. nih.gov This establishes 1,25(OH)₂D₂ as a fully active hormone comparable to its D3 analog. nih.govphysiology.org

In contrast, metabolites hydroxylated at the 24-position are generally considered part of a catabolic pathway designed to inactivate vitamin D and prevent toxicity. nih.govoup.com The enzyme responsible, CYP24A1, is induced by 1,25(OH)₂D as a negative feedback mechanism. nih.gov Consequently, 24,25(OH)₂D₂ is often viewed as an inactive breakdown product destined for excretion.

Studies on related D2 metabolites support the idea that modifications to the side chain significantly impact bioactivity. For instance, 24-epi-1,25-dihydroxyvitamin D2, an isomer of 1,25(OH)₂D₂, shows markedly reduced biological potency. It is only about half as active as 1,25(OH)₂D₂ in stimulating intestinal calcium transport and bone mineralization. nih.govphysiology.org This reduced activity is attributed to both weaker binding to the VDR and a significantly faster metabolic clearance from the body. nih.govnih.gov While direct comparative data for 24,25(OH)₂D₂ is scarce, the findings on its 24-epimer suggest that 24-hydroxylation in the D2 series generally leads to compounds with lower biological potency than the 1,25-dihydroxylated forms.

Table 1: Comparative Biological Activities of Dihydroxylated Vitamin D Metabolites

Metabolite VDR Binding Affinity Intestinal Ca²⁺ Transport Bone Mineralization/Resorption Key Findings
1,25(OH)₂D₂ High, equal to 1,25(OH)₂D₃ nih.gov High nih.govphysiology.org High nih.govphysiology.org Considered a fully active hormone with potency equivalent to 1,25(OH)₂D₃.
1,25(OH)₂D₃ High, equal to 1,25(OH)₂D₂ nih.gov High nih.govnih.gov High nih.govnih.gov The canonical active form of vitamin D.
24-epi-1,25(OH)₂D₂ ~33% of 1,25(OH)₂D₃ nih.govphysiology.org ~50% of 1,25(OH)₂D₂ nih.govphysiology.org Weak/Short-lived nih.govphysiology.org Reduced activity is linked to lower VDR affinity and faster metabolic clearance. nih.gov
24,25(OH)₂D₂ Not well-characterized Not well-characterized Not well-characterized Generally considered a catabolic product, with specific biological activity remaining unconfirmed.

Role in Specific Physiological Processes as Observed in Research Models

Despite being considered a catabolite, some research has explored potential specific functions for 24-hydroxylated vitamin D metabolites, primarily focusing on the D3 form. These studies provide a hypothetical basis for the potential roles of 24,25(OH)₂D₂.

Endochondral ossification, the process by which cartilage is replaced by bone, is critical for the formation of the embryonic skeleton and for fracture healing. Several studies, mostly in rat and chick models, suggest that both 1,25(OH)₂D and 24,25(OH)₂D are required for optimal endochondral bone formation. nih.govnih.gov It has been proposed that 24,25(OH)₂D plays a particular role in the maturation and differentiation of growth plate chondrocytes (cartilage cells). nih.govmdpi.com Some research indicates that a physiological balance between 1,25(OH)₂D and 24,25(OH)₂D is crucial for normal endochondral ossification. mdpi.com

However, this role is a subject of significant controversy. Studies using mice with a deleted CYP24A1 gene, which are incapable of producing any 24-hydroxylated metabolites, have challenged these findings. ismni.org These knockout mice exhibit defective intramembranous bone mineralization, but this defect appears to be caused by the toxic accumulation of excessively high levels of 1,25(OH)₂D, rather than the absence of 24,25(OH)₂D. nih.govismni.org This suggests that the primary role of 24-hydroxylation is to prevent 1,25(OH)₂D toxicity, and that 24,25(OH)₂D itself may not be essential for normal bone development. ismni.org A potential role for 24,25-dihydroxylated metabolites in the early stages of fracture repair has also been suggested, though this remains to be conclusively established, especially for the D2 form. researchgate.net

Table 2: Selected Research Findings on the Role of 24,25-Dihydroxylated Vitamin D in Bone

Research Model Metabolite Studied Key Observation Conclusion/Hypothesis
Rat/Chick Cartilage Cultures 24,25(OH)₂D₃ Promotes chondrocyte differentiation and matrix mineralization. nih.govmdpi.com Suggests a direct, functional role for the metabolite in endochondral bone formation.
CYP24A1 Knockout Mice (Absence of all 24-hydroxylated metabolites) Defective intramembranous bone mineralization. nih.govismni.org Bone defect is attributed to high 1,25(OH)₂D levels, not the absence of 24,25(OH)₂D. ismni.org
Fracture Healing Models (Chick) 24,25(OH)₂D₃ Circulating levels increase during fracture repair; administration with 1,25(OH)₂D₃ improved healing. researchgate.net Suggests a potential role in the bone repair process.

The vitamin D system is a known modulator of the immune system, with the active hormone 1,25(OH)₂D₃ exerting potent effects on both innate and adaptive immunity. nih.gov It influences the function of T-lymphocytes, B-lymphocytes, macrophages, and dendritic cells, generally promoting a more tolerogenic state. nih.govoup.comeur.nl

Immune cells, including macrophages and lymphocytes, are known to express the enzyme CYP24A1, which is responsible for synthesizing 24,25-dihydroxylated metabolites. mdpi.com This local production suggests a potential for these metabolites, including 24,25(OH)₂D₂, to play a role in regulating immune responses within tissues. However, the specific immunomodulatory functions of 24,25(OH)₂D₂ at the cellular level have not been well-characterized. Current research has focused almost exclusively on the actions of 1,25(OH)₂D. Therefore, the direct impact of 24,25(OH)₂D₂ on immune cell proliferation, differentiation, or cytokine production remains a significant gap in knowledge and an area for future investigation.

The anti-cancer potential of vitamin D compounds is an area of intense research. The active hormone 1,25(OH)₂D₃ and its synthetic analogs have been shown to inhibit the proliferation of various cancer cells in preclinical models, including breast, prostate, and colorectal cancer. nih.govmdpi.com These effects are mediated by the VDR and involve mechanisms such as inducing cell cycle arrest, promoting apoptosis (programmed cell death), and stimulating cellular differentiation. mdpi.com

While there is no direct evidence demonstrating an anti-proliferative effect for 24,25(OH)₂D₂, studies on a closely related vitamin D2 metabolite, 1,24-dihydroxyvitamin D2 (1,24(OH)₂D₂), have yielded promising results. In preclinical breast cancer models, 1,24(OH)₂D₂ was shown to be a potent inhibitor of cancer cell growth. iiarjournals.orgnih.gov This activity was dependent on the presence of the VDR and was achieved with minimal calcemic side effects, a common limitation of using 1,25(OH)₂D₃ therapeutically. iiarjournals.orgnih.goviiarjournals.org These findings highlight that dihydroxylated vitamin D2 metabolites other than 1,25(OH)₂D₂ can possess significant, VDR-mediated anti-tumor activity. However, whether any such activity can be attributed to 24,25(OH)₂D₂ has not been established.

Table 3: Preclinical Anti-proliferative Effects of a Dihydroxylated Vitamin D2 Metabolite

Metabolite Cancer Model Cell Line Mechanism Key Finding
1,24(OH)₂D₂ Breast Cancer MCF-7 (human) VDR-dependent Inhibited cell growth at concentrations as low as 10 nM, equivalent to 1,25(OH)₂D₃. iiarjournals.org
1,24(OH)₂D₂ Breast Cancer Murine mammary tumor cells (VDR-positive) VDR-dependent Inhibited growth of VDR-positive cells but not VDR-negative cells. iiarjournals.orgnih.gov
1,24(OH)₂D₂ Breast Cancer MCF-7 xenografts in nude mice In vivo tumor growth inhibition Reduced tumor growth by 50% after five weeks with no observed toxicity or hypercalcemia. iiarjournals.orgnih.gov

Analytical Methodologies for Quantitative Research of 24,25 Dihydroxyvitamin D2

Advanced Chromatographic and Mass Spectrometric Techniques

The cornerstone of modern analysis for 24,25(OH)₂D₂ is the combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS), which offers unparalleled sensitivity and specificity.

LC-MS/MS is widely regarded as the gold standard for the measurement of vitamin D metabolites. amegroups.orgmdpi.com This technique allows for the simultaneous measurement of multiple vitamin D metabolites in a single run. lcms.czbham.ac.uk The process typically involves a sample preparation step, such as liquid-liquid extraction or supported liquid extraction, followed by chromatographic separation and mass spectrometric detection. bham.ac.ukwaters.com

For the analysis of 24,25(OH)₂D₂, specific precursor and product ion transitions are monitored in multiple reaction monitoring (MRM) mode, which enhances the selectivity of the assay. While immunoassays for 24,25(OH)₂D are not available, LC-MS/MS provides a robust alternative. amegroups.org The sensitivity of LC-MS/MS methods allows for the detection of low endogenous concentrations of vitamin D metabolites. bham.ac.uk

ParameterTypical Value/MethodSource
Instrumentation ACQUITY UPLC System with a Xevo TQ-S Mass Spectrometer lcms.cz
Ionization Mode Electrospray Ionization (ESI) positive waters.com
Sample Volume As low as 100 µL of serum lcms.czwaters.com
Run Time Approximately 5-6 minutes waters.comnih.gov

This table presents typical parameters for LC-MS/MS analysis of dihydroxyvitamin D metabolites.

To overcome challenges such as low ionization efficiency and background interference, chemical derivatization is often employed. A notable derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD). nih.govnih.gov Derivatization with DMEQ-TAD improves the ionization efficiency of vitamin D metabolites and increases their molecular mass, which helps to reduce background interference. waters.com This strategy significantly enhances the sensitivity and selectivity of the LC-MS/MS method. lcms.cznih.gov For instance, the major characteristic ions for derivatized 25-OH-D₂ and 24,25-(OH)₂D₃ are their protonated molecular ions [M+H]⁺ at m/z 758.6 and 762.6, respectively. waters.comnih.gov

Development and Rigorous Validation of Research Assays for 24,25-Dihydroxyvitamin D2

The development of a reliable assay for 24,25(OH)₂D₂ requires meticulous validation to ensure accuracy and precision. Validation parameters typically include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intra- and inter-assay variability), accuracy, and recovery. researchgate.netresearchgate.net

A developed LC-MS/MS method for multiple vitamin D metabolites, including 24,25(OH)₂D₃, demonstrated linearity with r² values of at least 0.997. The lower limits of quantification were in the range of 0.1-0.2 ng/mL, with lower limits of detection as low as 0.04 ng/mL. Such assays have shown low inter- and intra-assay coefficients of variation, typically between 4% and 7%. nih.govnih.gov

Validation ParameterResultSource
Linearity (r²) > 0.998 researchgate.net
Lower Limit of Quantification (LOQ) 0.25–0.45 nmol/L nih.govnih.gov
Intra-assay Imprecision <8.6 % researchgate.net
Inter-assay Imprecision <11.5 % researchgate.net
Accuracy (Bias) -2% to -5% (compared to quality assurance schemes for 25-OH-D) nih.govnih.gov
Recovery 76.1 % and 84.3 % researchgate.net

This table summarizes the performance characteristics of a validated LC-MS/MS assay for dihydroxyvitamin D metabolites.

Addressing Analytical Challenges in Accurate Measurement for Research Applications

The accurate measurement of 24,25(OH)₂D₂ is subject to several analytical hurdles, primarily related to its low circulating concentrations and potential interference from structurally similar compounds.

The concentration of 24,25(OH)₂D₂ in biological samples is typically very low, necessitating highly sensitive analytical methods. amegroups.org Optimization of LC-MS/MS parameters, including the choice of ionization source, is crucial. Atmospheric pressure chemical ionization (APCI) is often preferred over electrospray ionization (ESI) for measuring metabolites like 24,25(OH)₂D because it can reduce matrix effects and improve sensitivity. amegroups.org Furthermore, the use of chemical derivatization, as discussed previously, significantly enhances the signal intensity, allowing for the reliable quantification of low-level analytes. waters.com

A significant challenge in the analysis of vitamin D metabolites is the potential for interference from isomeric and isobaric compounds. amegroups.org For instance, 3-epi-25-OH-D₃ is a known isobar of 25-OH-D₃ that can interfere with its measurement if not chromatographically separated. lcms.cz Similarly, other dihydroxylated metabolites can potentially interfere with the quantification of 24,25(OH)₂D₂. nih.gov

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) provides the necessary resolving power to separate these closely related compounds before they enter the mass spectrometer. lcms.cznih.gov The selectivity of tandem mass spectrometry, by monitoring specific precursor-to-product ion transitions, further minimizes the risk of cross-reactivity. bham.ac.uknih.gov For example, while some immunoassays show significant cross-reactivity with 24,25(OH)₂D₃, LC-MS/MS methods can effectively resolve and independently quantify these metabolites. nih.gov

Standardization Initiatives for this compound Measurement in Academic Research Laboratories

The pursuit of standardized and accurate measurement of vitamin D metabolites is a global effort, with several key organizations and programs establishing the framework for reliable quantification. While a significant portion of these initiatives has historically focused on 25-hydroxyvitamin D and, more recently, 24,25-dihydroxyvitamin D3, the infrastructure and methodologies are largely applicable to this compound.

A cornerstone of standardization is the development and use of Certified Reference Materials (CRMs) . The National Institute of Standards and Technology (NIST) has been instrumental in this area. For instance, NIST has developed Standard Reference Material (SRM) 972a, which consists of four levels of human serum with certified values for several vitamin D metabolites. nist.gov While SRM 972a provides certified values for 25-hydroxyvitamin D2 and 24R,25-dihydroxyvitamin D3, a certified value for this compound is not explicitly listed. nist.gov However, the availability of CRMs for other vitamin D metabolites allows for the validation of analytical methods that can also quantify this compound.

Another critical component of standardization is Proficiency Testing (PT) , also known as External Quality Assessment Schemes (EQAS). The Vitamin D External Quality Assessment Scheme (DEQAS) is a prominent international program that helps laboratories assess the accuracy of their vitamin D metabolite measurements. nih.govdeqas.orgnih.gov DEQAS distributes unprocessed human serum samples to participating laboratories quarterly and provides target values for various metabolites. deqas.orgdeqas.org In 2015, DEQAS initiated a pilot scheme for 24,25-dihydroxyvitamin D3. nih.govnih.gov While a specific program for this compound is not as prominently featured, the scheme does assign values for 25-hydroxyvitamin D2 using the Centers for Disease Control and Prevention (CDC) Reference Measurement Procedure. deqas.org This provides a valuable resource for laboratories to evaluate their performance in measuring D2 metabolites.

The development of Reference Measurement Procedures (RMPs) is fundamental to establishing a hierarchy of traceability for laboratory measurements. Isotope dilution-liquid chromatography/tandem mass spectrometry (ID-LC/MS/MS) is recognized as the gold standard for the quantification of vitamin D metabolites. myadlm.org The Joint Committee for Traceability in Laboratory Medicine (JCTLM) lists reference measurement procedures for various analytes, including (24R),25-dihydroxyvitamin D3. myadlm.orgjctlmdb.org While a specific RMP for this compound is not listed, the principles and methodologies of existing RMPs for other vitamin D metabolites are readily adaptable for its measurement.

Recent research has also begun to establish analytical performance specifications for 24,25-dihydroxyvitamin D. A 2023 study by the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) and the International Osteoporosis Foundation (IOF) working group evaluated the biological variation of 24,25-dihydroxyvitamin D to generate these specifications for the first time. osteoporosis.foundation

The table below summarizes key standardization initiatives relevant to the measurement of vitamin D metabolites, including this compound.

Initiative/ResourceOrganization(s)Key Features for this compound
Standard Reference Materials (SRMs) National Institute of Standards and Technology (NIST)SRM 972a includes certified values for 25-hydroxyvitamin D2, which is crucial for validating methods that can also measure its dihydroxy metabolite. nist.gov
Proficiency Testing (PT) / External Quality Assessment Schemes (EQAS) Vitamin D External Quality Assessment Scheme (DEQAS)Distributes human serum samples to assess laboratory performance. Includes target values for 25-hydroxyvitamin D2, aiding in the quality control of D2 metabolite measurements. deqas.org
Reference Measurement Procedures (RMPs) Joint Committee for Traceability in Laboratory Medicine (JCTLM), NIST, CDCWhile a specific RMP for this compound is not listed, the established ID-LC/MS/MS methodologies for other vitamin D metabolites provide a framework for its accurate measurement. myadlm.orgjctlmdb.org
Analytical Performance Specifications International Federation of Clinical Chemistry and Laboratory Medicine (IFCC), International Osteoporosis Foundation (IOF)A recent study has defined analytical performance specifications for 24,25-dihydroxyvitamin D, which can guide laboratories in validating their assays. osteoporosis.foundation

The following table details the certified values for relevant vitamin D2 metabolites in NIST SRM 972a, which are used for method validation and quality control in research laboratories.

NIST SRM 972a: Certified Values for Select Vitamin D Metabolites

Level 25-hydroxyvitamin D2 (nmol/L) 24R,25-dihydroxyvitamin D3 (nmol/L)
Level 1 Not Detected 6.38 ± 0.23
Level 2 2.0 ± 0.2 3.39 ± 0.12
Level 3 32.0 ± 0.8 3.88 ± 0.13
Level 4 Not Detected Not Reported

Data sourced from NIST Certificate of Analysis for SRM 972a. nist.gov

Research Models and Experimental Approaches for Studying 24,25 Dihydroxyvitamin D2

In Vitro Cellular Models for Mechanistic Studies

To understand the specific actions of 24,25-dihydroxyvitamin D2 at the cellular level, scientists employ various in vitro models. These controlled laboratory environments allow for detailed investigation into the molecular pathways influenced by this vitamin D metabolite.

Utilization of Cancer Cell Lines (e.g., HL-60, MCF-7, LNCaP)

Cancer cell lines have proven to be invaluable tools in dissecting the potential anti-proliferative and differentiation-inducing effects of vitamin D compounds.

HL-60 (Human Promyelocytic Leukemia Cells): Studies have shown that analogs of vitamin D2 can induce differentiation in HL-60 cells. nih.govtandfonline.com For instance, the analog 1,24(S)-dihydroxyvitamin D2 was found to be as potent as 1,25-dihydroxyvitamin D3 in inducing the differentiation of HL-60 cells. nih.gov The process of differentiation is a key mechanism for halting the uncontrolled proliferation of cancer cells. Other vitamin D2 analogs have also demonstrated the ability to induce monocytic differentiation in these cells. oup.com

MCF-7 (Human Breast Cancer Cells): In MCF-7 breast cancer cells, which are positive for the vitamin D receptor (VDR), 1,24(S)-dihydroxyvitamin D2 has been shown to inhibit cell growth. iiarjournals.org This inhibitory action is dependent on the presence of the VDR, highlighting the receptor's crucial role in mediating the effects of this vitamin D metabolite. iiarjournals.org Furthermore, the combination of 1,24-dihydroxyvitamin D2 with chemotherapeutic agents has been observed to have a synergistic effect in inhibiting the growth of MCF-7 cells. iiarjournals.org

LNCaP (Human Prostate Cancer Cells): The LNCaP prostate cancer cell line is another model where vitamin D compounds have been studied for their anti-cancer properties. Research has indicated that 1,25-dihydroxyvitamin D3 inhibits the growth of LNCaP cells. iiarjournals.orgdirect-ms.orgoup.com While direct studies on this compound in LNCaP cells are less common, the known anti-proliferative effects of other vitamin D metabolites in this cell line suggest a potential area for future investigation. iiarjournals.org It has been noted that 24,25-dihydroxyvitamin D3 has shown anti-proliferative effects in certain cancers, making it a compound of interest. iiarjournals.org

Table 1: Effects of Vitamin D Compounds on Cancer Cell Lines

Cell Line Compound Observed Effect Reference
HL-60 1,24(S)-dihydroxyvitamin D2 Induction of differentiation nih.gov
HL-60 Vitamin D2 analogs Induction of monocytic differentiation oup.com
MCF-7 1,24(S)-dihydroxyvitamin D2 Inhibition of cell growth (VDR-dependent) iiarjournals.org
MCF-7 1,24-dihydroxyvitamin D2 (in combination) Synergistic growth inhibition iiarjournals.org
LNCaP 1,25-dihydroxyvitamin D3 Inhibition of cell growth iiarjournals.orgdirect-ms.orgoup.com

Application in Osteoblast and Other Tissue-Specific Cell Culture Systems

The influence of this compound extends beyond cancer cells, with significant implications for bone health.

Osteoblasts: Primary human osteoblasts, the cells responsible for bone formation, respond to various vitamin D metabolites. Studies have shown that these cells can produce 24R,25-dihydroxyvitamin D3. plos.org Furthermore, exposing osteoblast cultures to 24R,25-dihydroxyvitamin D3 has been found to increase the mRNA levels of key bone matrix proteins like alkaline phosphatase, osteocalcin (B1147995), and osteopontin, indicating a role in osteoblast differentiation. plos.org Research using the human osteoblast cell line SV-HFO has also demonstrated that 24R,25-dihydroxyvitamin D3 can stimulate alkaline phosphatase activity and osteocalcin secretion. core.ac.uk These findings suggest that 24,25-dihydroxyvitamin D metabolites can directly influence bone cell function.

Other Tissue-Specific Cells: The expression of the enzyme CYP24A1, which is responsible for producing 24-hydroxylated vitamin D metabolites, is found in various tissues. frontiersin.org For instance, growth plate chondrocytes express the 24-hydroxylase gene, and these cells respond to 24,25(OH)2D in a manner that depends on their maturation state. oup.com This indicates a role for this metabolite in cartilage and bone development.

In Vivo Animal Models for Functional Investigations

To understand the systemic effects and metabolic fate of this compound, researchers turn to in vivo animal models. These models allow for the study of the compound's function within a whole, living organism.

Rodent Models (e.g., Mice, Rats) for Metabolic Profiling and Biological Response Studies

Rodents are frequently used to study vitamin D metabolism and its biological consequences.

Metabolic Profiling: Studies in rats have been instrumental in determining the biological activity of various vitamin D metabolites. nih.gov The circulating levels of 24,25(OH)2D have been observed to increase during fracture repair in these animals, suggesting a role in the healing process. oup.com Research has also identified unique metabolites of vitamin D2 in humans, such as 24-hydroxyvitamin D2 and 1,24-dihydroxyvitamin D2, which have also been observed in the blood of rats. oup.com

Biological Response: In vitamin D-deficient rats, 1,25-dihydroxyvitamin D2 has been shown to be effective in promoting intestinal calcium transport and bone mineralization. nih.gov High doses of 24,25(OH)2D have been found to increase bone mass in vitamin D-replete rats. oup.com

Table 2: Biological Responses to Vitamin D Metabolites in Rodent Models

Animal Model Compound Biological Response Reference
Vitamin D-deficient rats 1,25-dihydroxyvitamin D2 Promoted intestinal calcium transport and bone mineralization nih.gov
Vitamin D-replete rats High doses of 24,25(OH)2D Increased bone mass oup.com
Rats N/A Increased circulating levels of 24,25(OH)2D during fracture repair oup.com

Comparative Studies of Vitamin D2 and D3 Administration in Animal Systems

A key area of research involves comparing the efficacy and metabolism of the two primary forms of vitamin D: D2 (ergocalciferol) and D3 (cholecalciferol).

Differential Metabolism and Effects: Studies in mice have shown that while both vitamin D2 and D3 can raise serum 25-hydroxyvitamin D levels, there can be differences in the resulting concentrations of free, or unbound, 25-hydroxyvitamin D. oup.com This is significant because it is the free form that is thought to be biologically active. Some studies in rodents have suggested that vitamin D2 may lead to a more pronounced increase in 25(OH)D concentrations compared to D3, while others have found no difference. researchgate.net In cats, supplementation with 25(OH)D2 was more effective at raising circulating 25(OH)D2 levels than supplementation with vitamin D2. nih.gov These species-specific differences highlight the complexity of vitamin D metabolism. europa.eu There is evidence that the binding affinity of the vitamin D binding protein (DBP) is lower for vitamin D2 metabolites, which could affect their half-life and bioavailability. oup.com

Role of Vitamin D Binding Protein (DBP) in Systemic Distribution and Bioavailability in Research Models

DBP's primary role is to create a large, stable circulating reservoir of vitamin D metabolites, preventing their rapid degradation or urinary loss. nih.gov The interaction between DBP and 24,25(OH)₂D₂ is governed by specific binding affinities and transport mechanisms that have been elucidated through various research models.

The binding affinity of DBP varies for different vitamin D metabolites. Research indicates that DBP possesses a high affinity for 25-hydroxyvitamin D (25(OH)D) and 24,25-dihydroxyvitamin D (24,25(OH)₂D). nih.govnih.gov Some studies suggest the rank order of avidity is 24,25(OH)₂D > 25(OH)D > 1,25-dihydroxyvitamin D (1,25(OH)₂D) > vitamin D. nih.gov Notably, DBP generally exhibits a lower binding affinity for vitamin D₂ metabolites compared to their vitamin D₃ counterparts. core.ac.uknih.gov This difference in affinity is a key factor influencing the bioavailability of 24,25(OH)₂D₂.

Table 1: Relative Binding Affinity of DBP for Vitamin D Metabolites

Metabolite Relative Affinity for DBP
24,25-dihydroxyvitamin D (24,25(OH)₂D) High nih.govnih.gov
25-hydroxyvitamin D (25(OH)D) High nih.govnih.gov
1,25-dihydroxyvitamin D (1,25(OH)₂D) 10-100 fold lower than 25(OH)D nih.gov
Vitamin D Lowest nih.gov

This table provides a general comparison of DBP binding affinities as reported in scientific literature.

The distribution of DBP-bound 24,25(OH)₂D₂ is largely dictated by two competing theories: the "free hormone hypothesis" and receptor-mediated endocytosis. The free hormone hypothesis posits that for most extrarenal tissues, only the unbound, or "free," fraction of a hormone is biologically active and can diffuse across cell membranes to exert its effects. nih.govnih.govoup.com Given that DBP binds vitamin D₂ metabolites less tightly than D₃ metabolites, a higher proportion of 24,25(OH)₂D₂ circulates in its free form, potentially making it more readily available to these tissues. core.ac.uknih.govfrontiersin.org

Conversely, certain tissues, most notably the epithelial cells of the kidney's proximal tubules, express the cell surface receptors megalin and cubilin. escholarship.orgnih.govtandfonline.com These receptors facilitate the endocytosis, or internalization, of the entire DBP-metabolite complex. escholarship.orgresearchgate.net Once inside the cell, the complex is broken down in endolysosomes, releasing the vitamin D metabolite to be used by the cell. nih.gov This mechanism is crucial for the reabsorption of vitamin D metabolites from the glomerular filtrate, preventing their loss in urine and allowing for further metabolism, such as the renal production of 1,25(OH)₂D. escholarship.orgresearchgate.net

Experimental research using various models has provided significant insights into DBP's role.

DBP Knockout Mouse Models: Studies on mice genetically engineered to lack the DBP gene (Dbp knockout mice) have been particularly revealing. These animals exhibit extremely low total serum concentrations of 25(OH)D and 1,25(OH)₂D because the metabolites are not protected from urinary excretion. nih.govescholarship.org Despite these low total levels, the mice maintain normal calcium and bone homeostasis when on a sufficient vitamin D diet. nih.govfrontiersin.org This finding lends strong support to the free hormone hypothesis, suggesting that the small amount of free metabolite is sufficient for most physiological functions. frontiersin.org

D2 vs. D3 Diet Mouse Models: To explore the impact of DBP's differential affinity for D₂ and D₃ forms, researchers have utilized mouse models fed diets containing exclusively either vitamin D₂ or vitamin D₃. core.ac.ukoup.com In these studies, even when total circulating 25(OH)D levels were similar between the two groups, the mice on the vitamin D₂ diet exhibited significantly higher concentrations of free 25(OH)D. core.ac.uknih.gov This is attributed to the lower binding affinity of DBP for 25(OH)D₂ compared to 25(OH)D₃. nih.gov This principle directly applies to 24,25(OH)₂D₂, indicating that its bioavailability at the tissue level may be greater than that of its D₃ counterpart (24,25(OH)₂D₃) due to weaker DBP binding.

Human Supplementation Studies: Research in humans has shown that supplementation with vitamin D₂ can lead to an increase in serum concentrations of both DBP and total 24,25(OH)₂D. nih.gov This adaptive increase in DBP may serve as a feedback mechanism to buffer or attenuate the rise in the bioavailable fraction of vitamin D metabolites following supplementation. nih.gov

Table 2: Summary of Findings from Research Models on DBP's Role

Research Model Key Findings Implication for 24,25(OH)₂D₂ Bioavailability
DBP Knockout Mice Extremely low total serum vitamin D metabolites but normal calcium/bone homeostasis. nih.govnih.govfrontiersin.org Supports the "free hormone hypothesis," suggesting that unbound 24,25(OH)₂D₂ is the primary active form for most tissues. nih.gov
D2 vs. D3 Diet Mice Mice on D₂ diets show higher levels of free 25(OH)D compared to D₃-fed mice, despite similar total 25(OH)D levels. core.ac.uknih.govoup.com The lower affinity of DBP for D₂ metabolites results in a higher concentration of free, bioavailable 24,25(OH)₂D₂ compared to its D₃ equivalent. core.ac.uk
Human Vitamin D₂ Supplementation Supplementation increases circulating DBP and total 24,25(OH)₂D concentrations. nih.gov The rise in DBP may modulate the increase in bioavailable 24,25(OH)₂D₂, suggesting a homeostatic control mechanism. nih.gov

This table summarizes key experimental findings and their interpretations regarding DBP and vitamin D metabolite bioavailability.

Emerging Research Directions and Future Perspectives on 24,25 Dihydroxyvitamin D2

Re-evaluation of 24,25-Dihydroxyvitamin D2 as an Active Signaling Molecule

Recent research suggests that 24,25(OH)2D may function as a signaling molecule in its own right, with specific effects that are distinct from those of the hormonally active form, 1,25-dihydroxyvitamin D (1,25(OH)2D). oup.comgrassrootshealth.net For instance, studies on chondrocytes, the cells responsible for cartilage formation, have shown that these cells respond to 24,25(OH)2D in a manner that depends on their stage of maturation. oup.com Specifically, less differentiated cells in the resting zone of the growth plate appear to be responsive to 24,25(OH)2D, suggesting a role in cartilage development. oup.com

Furthermore, the concentration of 24,25(OH)2D increases during the process of fracture repair, hinting at its involvement in the early stages of bone healing. oup.comuq.edu.au While the primary role of vitamin D in maintaining calcium and phosphorus homeostasis is well-established and attributed to 1,25(OH)2D, the specific functions of 24,25(OH)2D are still being elucidated. oup.com The re-evaluation of this compound as a potentially active signaling molecule opens up new avenues for understanding the full spectrum of vitamin D's physiological effects.

Advanced Structural-Activity Relationship Studies of this compound Analogs for Research Tool Development

To better understand the specific biological functions of 24,25(OH)2D2, researchers are increasingly turning to advanced structural-activity relationship (SAR) studies. This involves synthesizing and testing analogs of 24,25(OH)2D2 to identify which parts of the molecule are crucial for its activity. mdpi.comnih.gov By modifying different parts of the 24,25(OH)2D2 molecule, such as the A-ring or the side chain, scientists can develop highly specific research tools. nih.gov

These synthetic analogs can be designed to have enhanced stability, increased potency, or to target specific cellular receptors or pathways. nih.gov For example, some analogs have been developed that are resistant to further metabolic breakdown, allowing for a more sustained effect in experimental systems. nih.gov This is particularly important for elucidating the mechanisms of action of 24,25(OH)2D2, as it allows researchers to isolate its effects from those of other vitamin D metabolites.

The development of these sophisticated analogs is a critical step in creating research probes that can be used to map the specific binding sites and cellular responses to 24,25(OH)2D2. This, in turn, will provide a clearer picture of its physiological role and its potential as a therapeutic target.

Table 1: Examples of 1α,25-dihydroxyvitamin D2 Analogs and Their Investigated Properties

AnalogModificationInvestigated EffectReference
PRI-1906Side-chain extended and rigidifiedDifferentiation potency, calcemic action, VDR binding nih.gov
PRI-1907Side-chain extended and rigidifiedDifferentiation potency, calcemic action, VDR binding nih.gov
PRI-17315,6-trans geometry of the A-ringVDR translocation, stability against enzymatic hydroxylation nih.gov
PRI-17335,6-trans geometry and reversed C-24 chiralityVDR translocation, stability against enzymatic hydroxylation nih.gov

Deeper Mechanistic Elucidation of this compound Specific Biological Functions

While the re-evaluation of 24,25(OH)2D2 as an active molecule is gaining traction, a deeper understanding of its specific biological functions and the underlying mechanisms is still needed. Current research points to several areas where this metabolite may play a unique role.

One of the most promising areas of investigation is its role in bone metabolism. researchgate.net Studies have suggested that 24,25(OH)2D3, a closely related metabolite, is involved in bone mineralization and the regulation of chondrocyte differentiation. researchgate.net It is hypothesized that 24,25(OH)2D2 may have similar functions, potentially acting in concert with other vitamin D metabolites to ensure optimal bone health. hmdb.ca

Beyond bone, there is evidence to suggest that 24,25(OH)2D may also have effects on other tissues. For example, some studies have indicated a potential role in intestinal calcium homeostasis. researchgate.net The enzyme responsible for producing 24,25(OH)2D, CYP24A1, is found in various tissues, suggesting that this metabolite may have localized, or paracrine, functions. nih.gov Elucidating these specific biological roles will require further research into its interactions with cellular receptors and its influence on gene expression.

Development of Novel Research Probes and Biomarkers Based on this compound Metabolism

The growing recognition of 24,25(OH)2D2's potential biological significance has spurred the development of new research tools and biomarkers. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are now being used to accurately quantify levels of 24,25(OH)2D2 and other vitamin D metabolites in biological samples. nih.govnih.govbioone.org This allows for a more comprehensive assessment of an individual's vitamin D status.

The ratio of 24,25-dihydroxyvitamin D3 to 25-hydroxyvitamin D3, known as the vitamin D metabolite ratio (VDMR), is emerging as a potentially valuable biomarker. nih.govescholarship.org This ratio is thought to reflect the activity of the CYP24A1 enzyme, which is responsible for the breakdown of vitamin D metabolites. escholarship.orgresearchgate.net As such, the VDMR may provide insights into vitamin D metabolism and its relationship to various health outcomes.

Furthermore, the development of labeled isotopes of vitamin D metabolites, such as 13C-labeled compounds, is crucial for their use as internal standards in LC-MS/MS assays. iiarjournals.org These tools are essential for the accurate and reliable measurement of 24,25(OH)2D2 and for advancing our understanding of its metabolic pathways and clinical relevance.

Integration of Omics Technologies for Comprehensive Analysis of this compound Effects

To gain a comprehensive understanding of the biological effects of 24,25(OH)2D2, researchers are increasingly turning to "omics" technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, allow for the large-scale analysis of genes, RNA transcripts, proteins, and metabolites, respectively. nih.govmdpi.com

By applying these technologies, scientists can investigate how 24,25(OH)2D2 influences global patterns of gene expression, protein production, and metabolic pathways. medrxiv.orgfrontiersin.orgd-nb.info For example, transcriptomic studies can reveal which genes are turned on or off in response to 24,25(OH)2D2 treatment, providing clues about its downstream effects. medrxiv.orgd-nb.info

Metabolomics, in particular, offers a powerful tool for studying the "real-time" physiological state of a cell or organism. nih.gov By analyzing the complete set of metabolites in a biological sample, researchers can identify changes in metabolic pathways that are induced by 24,25(OH)2D2. The integration of these different omics platforms will be crucial for building a complete picture of the biological role of this once-overlooked vitamin D metabolite. nih.govnih.gov

Q & A

Q. What are the primary methodologies for detecting and quantifying 24,25-dihydroxyvitamin D₂ in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, offering high specificity and sensitivity. Key steps include:

  • Sample preparation : Liquid-liquid extraction (e.g., chloroform/methanol homogenization) to isolate lipids, followed by immunoaffinity enrichment to reduce matrix interference .
  • Chromatographic separation : Use of methylamine-modified mobile phases to resolve 24,25-dihydroxyvitamin D₂ from co-eluting metabolites like 25,26-dihydroxyvitamin D₃ or 23S,25-dihydroxyvitamin D₃ .
  • Validation : Inclusion of deuterated internal standards (e.g., (24R),24,25-dihydroxyvitamin D₃-d₆) to improve accuracy and correct for ion suppression .

Q. What is the biological significance of 24,25-dihydroxyvitamin D₂ in vitamin D₂ metabolism?

24,25-dihydroxyvitamin D₂ is a key inactivation metabolite of vitamin D₂, formed via CYP24A1-mediated hydroxylation of 25-hydroxyvitamin D₂. It reduces risks of hypercalcemia by limiting the active form (1,25-dihydroxyvitamin D₂) and is a biomarker for vitamin D₂ catabolism .

Q. How do structural differences between vitamin D₂ and D3 metabolites influence their metabolic pathways?

Vitamin D₂ has a C24 methyl group and a C22–C23 double bond in its side chain, which alters CYP24A1 substrate specificity. This results in distinct inactivation products (e.g., 24,25-dihydroxyvitamin D₂ vs. 24,25-dihydroxyvitamin D₃) and slower clearance of D₂ metabolites .

Advanced Research Questions

Q. How can researchers address cross-reactivity and interference in immunoassays when measuring 24,25-dihydroxyvitamin D₂?

  • Assay validation : Quantify cross-reactivity using spiking experiments with purified 24,25-dihydroxyvitamin D₂ and structurally similar metabolites (e.g., 25-hydroxyvitamin D₂) .
  • LC-MS/MS confirmation : Compare immunoassay results with LC-MS/MS to identify biases. For example, 24,25-dihydroxyvitamin D₂ contributes to overestimation of total 25(OH)D in some immunoassays, requiring mathematical adjustment .

Q. What experimental design considerations are critical for studying 24,25-dihydroxyvitamin D₂ in vitamin D₂ supplementation trials?

  • Baseline stratification : Enroll participants with low 25-hydroxyvitamin D₂ levels to maximize metabolic response visibility .
  • Dose optimization : Use high-dose vitamin D₂ (≥4000 IU/day) to ensure detectable 24,25-dihydroxyvitamin D₂ synthesis, and monitor compliance via serial serum measurements .
  • Cofactor control : Standardize magnesium intake, as magnesium deficiency impairs CYP24A1 activity, altering 24,25-dihydroxyvitamin D₂ production .

Q. How should researchers resolve data contradictions arising from co-eluting dihydroxyvitamin D metabolites in LC-MS/MS assays?

  • Summed vs. specific quantification : In cohorts like the Cardiovascular Health Study (CHS), sum 24,25-dihydroxyvitamin D₂ with interfering metabolites (e.g., 25,26-dihydroxyvitamin D₃) to maintain consistency across assays. Sensitivity analyses can confirm that associations (e.g., with eGFR) remain unchanged .
  • Method refinement : Implement chiral separation techniques or high-resolution mass spectrometry to distinguish stereoisomers .

Q. What is the utility of the 24,25-dihydroxyvitamin D₂-to-25(OH)D₂ ratio in assessing vitamin D₂ status?

This ratio reflects CYP24A1 activity and vitamin D₂ catabolic efficiency. A low ratio indicates impaired inactivation (e.g., CYP24A1 mutations), while a high ratio correlates with sufficient vitamin D₂ status and reduced toxicity risk. It also predicts responsiveness to supplementation in RCTs .

Q. How do biological variation (BV) studies inform analytical performance specifications (APS) for 24,25-dihydroxyvitamin D₂ assays?

The European Biological Variation Study (EuBIVAS) established APS by evaluating within- and between-subject variability. For 24,25-dihydroxyvitamin D₂, APS require a total allowable error <20% to distinguish pathological changes from normal BV, ensuring reliable clinical and research interpretations .

Methodological Notes

  • Standardization : Use National Institute of Standards and Technology (NIST) reference materials (e.g., SRM 972a) to harmonize assays across laboratories .
  • Cohort-specific adjustments : Account for pre-analytical variables (e.g., fasting status, sample storage conditions) that affect metabolite stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.